molecular formula C15H14O3 B1672519 Fenoprofen CAS No. 29679-58-1

Fenoprofen

Cat. No. B1672519
Key on ui cas rn: 29679-58-1
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-UHFFFAOYSA-N
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Patent
US04144248

Procedure details

Water (1.5 ml) and 1.5 ml of conc. hydrochloric acid were added to 432 mg of α-methylthio-α-(m-phenoxyphenyl)propionic acid, and then 300 mg of zinc powder was added. With stirring, the mixture was heated under reflux for 2.5 hours. Water (10 ml) and 30 ml of diethyl ether were added to the reaction mixture. The insoluble matter was separated by filtration. The filtrate was extracted three times with 80 ml of diethyl ether. The organic layer was washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 364 mg of α-(m-phenoxyphenyl)propionic acid as an oil. The yield was 100%.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(m-phenoxyphenyl)propionic acid
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.CS[C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:11]=1)([CH3:9])[C:6]([OH:8])=[O:7]>[Zn].C(OCC)C>[O:16]([C:12]1[CH:11]=[C:10]([CH:5]([CH3:9])[C:6]([OH:8])=[O:7])[CH:15]=[CH:14][CH:13]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
α-methylthio-α-(m-phenoxyphenyl)propionic acid
Quantity
432 mg
Type
reactant
Smiles
CSC(C(=O)O)(C)C1=CC(=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with 80 ml of diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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